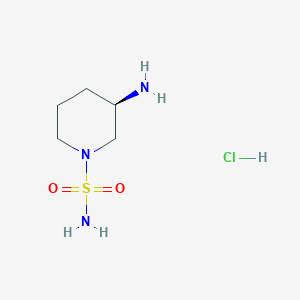
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an aminopiperidine ring and a sulfonamide group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (3R)-3-aminopiperidine-1-sulfonamide hydrochloride involves several steps. One common method includes the following steps :
Reaction of D-mandelic acid with racemic 3-piperidine amide: This reaction occurs in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide.
pH Adjustment and Reaction with Pivaloyl Chloride: The product from the first step is adjusted to a pH of 10-11 and then reacted with pivaloyl chloride to prepare ®-N-valeryl-3-piperidine amide.
Reaction with Sodium Hypochlorite Solution: The ®-N-valeryl-3-piperidine amide is then reacted in a sodium hypochlorite solution to prepare ®-N-valeryl-3-amino piperidine.
Final Reaction with Hydrochloric Acid and Alcohol: The ®-N-valeryl-3-amino piperidine is reacted in a mixed solution of hydrochloric acid and alcohol to prepare ®-3-aminopiperidine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and lower costs. This includes using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-aminopiperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This makes the compound useful in the development of enzyme inhibitors for therapeutic purposes .
Comparación Con Compuestos Similares
Similar Compounds
®-3-amino piperidine hydrochloride: Shares a similar piperidine ring structure but lacks the sulfonamide group.
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes, which also contains a piperidine ring.
Uniqueness
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride is unique due to its specific chiral configuration and the presence of both an aminopiperidine ring and a sulfonamide group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H14ClN3O2S |
|---|---|
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
(3R)-3-aminopiperidine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H13N3O2S.ClH/c6-5-2-1-3-8(4-5)11(7,9)10;/h5H,1-4,6H2,(H2,7,9,10);1H/t5-;/m1./s1 |
Clave InChI |
XQFCUNBNFVCCQV-NUBCRITNSA-N |
SMILES isomérico |
C1C[C@H](CN(C1)S(=O)(=O)N)N.Cl |
SMILES canónico |
C1CC(CN(C1)S(=O)(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


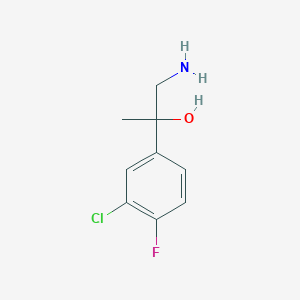
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
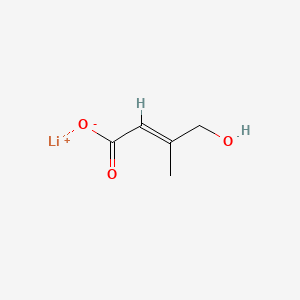
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)

![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
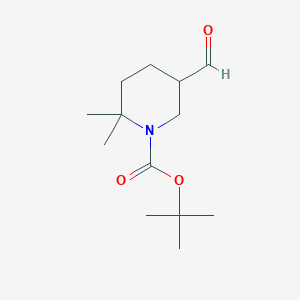
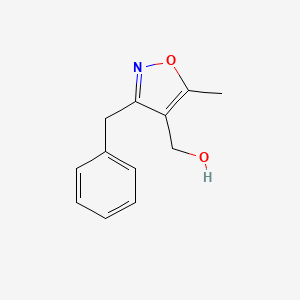
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
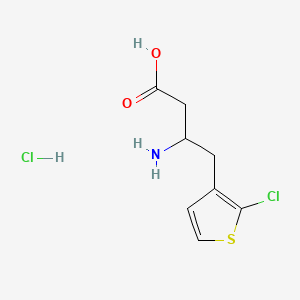
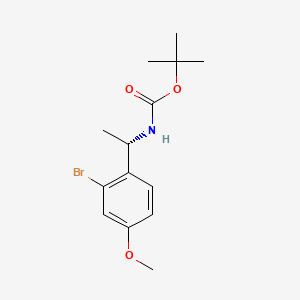
![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
![(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)

